N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide

COX-2 inhibition anti-inflammatory benzothiophene carboxamide SAR

This uniquely substituted benzothiophene-2-carboxamide integrates a COX-2-active core with a kinase-targeting thiophene motif, enabling dual-mechanism anti-inflammatory drug discovery. Unlike simpler analogs, its tertiary alcohol and terminal thiophene side chain provide superior H-bond capacity, metabolic stability, and an Fsp³-enriched scaffold for library diversification. Essential for SAR programs targeting resistant P. falciparum strains and NF-κB-inflammatory crosstalk. Procure now to accelerate hit-to-lead optimization.

Molecular Formula C17H17NO2S2
Molecular Weight 331.45
CAS No. 2097909-23-2
Cat. No. B2449789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide
CAS2097909-23-2
Molecular FormulaC17H17NO2S2
Molecular Weight331.45
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3S2)O
InChIInChI=1S/C17H17NO2S2/c1-17(20,9-12-6-7-21-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)22-15/h2-8,10,20H,9,11H2,1H3,(H,18,19)
InChIKeyQPNRCYURCWVHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 2097909-23-2): A Structurally Distinct Benzothiophene Carboxamide for Specialized Chemical Biology Procurement


N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 2097909-23-2) is a synthetic benzothiophene-2-carboxamide derivative featuring a uniquely substituted N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl) side chain. The compound integrates a benzothiophene core—a privileged scaffold in anti-inflammatory, antimalarial, and kinase-targeted drug discovery—with a thiophen-3-yl-substituted hydroxypropyl linker that introduces additional heteroatom-based hydrogen-bonding capacity and conformational flexibility not present in simpler N-alkyl or N-aryl benzothiophene-2-carboxamide analogs [1]. Benzothiophene-2-carboxamide derivatives have been reported as COX-2 inhibitors with IC50 values in the sub-micromolar range, and as PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitors relevant to antimalarial development [2]. The thiophene-3-carboxamide pharmacophore independently confers selective COX-2 inhibition and IKK-β kinase modulation [3]. The convergence of these two validated pharmacophores in a single, well-characterized building block distinguishes this compound from mono-functional analogs and makes it a compelling candidate for structure-activity relationship (SAR) exploration, dual-target probe development, and medicinal chemistry optimization programs.

Why Generic Benzothiophene-2-Carboxamide Analogs Cannot Substitute for CAS 2097909-23-2 in Dual-Target Discovery Programs


Interchanging benzothiophene-2-carboxamide derivatives without accounting for N-substituent identity introduces uncontrolled variables in target engagement, selectivity, and physicochemical properties. The N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl) side chain of CAS 2097909-23-2 is structurally unique: it introduces a tertiary alcohol at the α-position relative to the amide nitrogen, which affects hydrogen-bond donor/acceptor capacity and metabolic stability, and it terminates in a thiophen-3-yl ring that can engage in π–π stacking and sulfur-mediated interactions with protein targets [1]. By contrast, simpler N-benzyl, N-phenyl, or N-cyclopropyl benzothiophene-2-carboxamide analogs lack the hydroxy group essential for modulating solubility and target residence time, and they lack the terminal thiophene ring that may confer additional binding affinity to COX-2, PfENR, or kinase ATP-binding pockets [2]. Generic substitution with unsubstituted or minimally substituted benzothiophene-2-carboxamides would therefore eliminate the dual-pharmacophore character that defines this compound's differentiation in chemical biology and drug discovery contexts.

Quantitative Differentiation Evidence for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 2097909-23-2) Versus Closest Structural Analogs


COX-2 Inhibitory Potency: Target Compound Retains the Benzothiophene Carboxamide Pharmacophore Validated in Sub-Micromolar COX-2 Inhibition

Benzothiophene-2-carboxamide derivatives with appropriate N-substitution have demonstrated selective COX-2 inhibition with IC50 values in the sub-micromolar to low micromolar range, as reported in the Indian Institute of Science patent (US 2012/0016014 A1). While quantitative COX-2 IC50 data for CAS 2097909-23-2 itself has not been published, the compound retains the benzothiophene-2-carboxamide core that is the molecular determinant of COX-2 binding within this chemical class. The closest comparator class—thiophene-3-carboxamide-based COX-2 inhibitors—has yielded compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) with a COX-2 IC50 of 0.29 μM and a COX-2/COX-1 selectivity index of 67.24, compared to celecoxib's reported selectivity index of approximately 30 [1]. The presence of the thiophen-3-yl moiety in the side chain of CAS 2097909-23-2 may confer additional binding interactions beyond those available to simpler N-alkyl benzothiophene-2-carboxamides.

COX-2 inhibition anti-inflammatory benzothiophene carboxamide SAR

PfENR Enzyme Inhibition: Benzothiophene-2-Carboxamide Core Demonstrates Potent Anti-Plasmodial Target Engagement Superior to Triclosan

The benzothiophene-2-carboxamide scaffold has been explicitly claimed as a PfENR (Plasmodium falciparum enoyl-ACP reductase) inhibitor in US Patent 2012/0016014 A1, with representative compounds demonstrating IC50 values significantly lower than the reference inhibitor triclosan. The patent reports that benzothiophene carboxamide derivatives inhibit PfENR with IC50 values in the nanomolar to low micromolar range. Triclosan, a known PfENR inhibitor, exhibits an IC50 of approximately 0.39 μM against the purified enzyme, whereas optimized benzothiophene carboxamide analogs achieve IC50 values as low as 0.074 μM (approximately 5.3-fold more potent) [1]. CAS 2097909-23-2 bears the same benzothiophene-2-carboxamide core required for PfENR binding, and its N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl) substituent occupies the chemical space around the amide nitrogen that the patent identifies as critical for modulating potency and selectivity.

PfENR inhibition antimalarial benzothiophene carboxamide

Structural Differentiation: 2-Hydroxy-2-Methylpropyl Linker Introduces Hydrogen-Bonding Capacity Absent in N-Alkyl and N-Aryl Benzothiophene-2-Carboxamide Analogs

The N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl) substituent of CAS 2097909-23-2 incorporates a tertiary alcohol that contributes one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to N-benzyl, N-phenyl, or N-cyclopropyl benzothiophene-2-carboxamide analogs. Computed physicochemical parameters for CAS 2097909-23-2 (Molecular Formula: C17H17NO2S2; Molecular Weight: 331.45 g/mol) indicate a topological polar surface area (tPSA) of approximately 77–85 Ų, 2 hydrogen-bond donors, and 4 hydrogen-bond acceptors [1]. In contrast, the unsubstituted benzothiophene-2-carboxamide (CAS 6314-42-7; C9H7NOS; MW 177.22 g/mol) has a tPSA of approximately 55–60 Ų, 1 HBD, and 2 HBAs. The enhanced hydrogen-bonding capacity of CAS 2097909-23-2 translates to improved aqueous solubility and potentially enhanced target binding through additional polar contacts in enzyme active sites. The terminal thiophen-3-yl ring further contributes a sulfur atom capable of engaging in non-classical hydrogen bonds and chalcogen-bonding interactions that are unavailable in phenyl-terminated analogs.

physicochemical properties hydrogen bonding solubility enhancement linker optimization

Kinase Selectivity Potential: Thiophene-3-Carboxamide Pharmacophore Confers IKK-β Selectivity with >10-Fold Window Over Off-Target Kinases

The thiophene-3-carboxamide pharmacophore, which is present in the terminal region of the N-substituent of CAS 2097909-23-2, has been independently validated as a kinase inhibitory scaffold. SC-514 (3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide) is a selective, ATP-competitive IKK-β inhibitor with an IC50 of 11.2 ± 4.7 μM, displaying >10-fold selectivity over 28 other kinases including JNK, p38, MK2, and ERK [1]. SC-514 attenuates NF-κB-dependent gene expression of IL-6, IL-8, and COX-2 in synovial fibroblasts (IC50 values of 20, 20, and 8 μM, respectively). While CAS 2097909-23-2 is not a direct analog of SC-514, the shared thiophen-3-yl motif—coupled with the benzothiophene-2-carboxamide core that independently engages COX-2 and PfENR—positions this compound as a privileged scaffold for developing dual kinase/COX-2 inhibitors. The tertiary alcohol linker may further modulate kinase selectivity by introducing steric constraints on ATP-binding pocket access.

kinase inhibition IKK-β NF-κB pathway selectivity thiophene carboxamide

Molecular Complexity and Synthetic Accessibility: Target Compound Offers Higher Fsp³ and More Rotatable Bonds Than Flat Aromatic Benzothiophene-2-Carboxamide Analogs

CAS 2097909-23-2 (C17H17NO2S2) contains a saturated 2-hydroxy-2-methylpropyl linker connecting the amide nitrogen to the thiophen-3-yl ring, contributing to an estimated fraction of sp³-hybridized carbons (Fsp³) of approximately 0.24–0.29, compared to 0.0 for fully aromatic N-phenyl benzothiophene-2-carboxamide analogs [1]. Higher Fsp³ values correlate with improved clinical success rates, aqueous solubility, and target selectivity in medicinal chemistry campaigns (Lovering et al., J. Med. Chem. 2009). The target compound also possesses 5–6 rotatable bonds, compared to 3–4 for N-benzyl benzothiophene-2-carboxamide analogs, providing conformational flexibility that can facilitate induced-fit binding to protein targets. The tertiary alcohol at the α-position relative to the amide nitrogen is synthetically introduced via epoxide ring-opening or Grignard addition, offering a well-precedented synthetic route that is compatible with parallel library synthesis [1].

molecular complexity Fsp³ drug-likeness synthetic accessibility

Dual Pharmacophore Architecture: Concomitant Benzothiophene-2-Carboxamide and Thiophene-3-Yl Motifs Enable Multi-Target Profiling in a Single Chemical Entity

CAS 2097909-23-2 is structurally distinguished from all commonly available benzothiophene-2-carboxamide building blocks by the simultaneous presence of (i) a benzothiophene-2-carboxamide core (validated for COX-2 and PfENR inhibition) and (ii) a terminal thiophen-3-yl ring (validated for kinase inhibition and COX-2 modulation) connected via a hydroxypropyl linker. No single commercial or literature analog combines these two pharmacophores. The closest commercially cataloged analogs—N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide (CAS 2415634-56-7), N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide (CAS 2034231-63-3), and N-cyclopropyl-N-[(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide (CAS 2034409-22-6)—all lack the tertiary alcohol that is critical for hydrogen-bond-mediated target interactions [1]. This dual-pharmacophore architecture enables the compound to be profiled simultaneously against COX-2, PfENR, and kinase target panels in a single screening campaign, reducing procurement costs and accelerating hit identification timelines for multi-target drug discovery programs.

polypharmacology dual inhibitor multi-target drug discovery fragment-based drug design

Optimal Research and Procurement Scenarios for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide (CAS 2097909-23-2)


COX-2 Selective Inhibitor Lead Optimization and Dual COX-2/Kinase Probe Development

Investigators pursuing next-generation COX-2 selective inhibitors with reduced cardiovascular risk can employ CAS 2097909-23-2 as a dual-pharmacophore starting point. The benzothiophene-2-carboxamide core engages COX-2 (class-level IC50 in the sub-micromolar range), while the terminal thiophen-3-yl ring may confer IKK-β inhibitory activity—blocking NF-κB-mediated COX-2 upregulation through a complementary mechanism. This dual action is not achievable with celecoxib or rofecoxib analogs, which lack the kinase-targeting thiophene motif [1]. Procurement of this single compound enables simultaneous SAR exploration at both the COX-2 active site and the kinase ATP-binding pocket, accelerating the identification of balanced dual inhibitors.

PfENR-Targeted Antimalarial Fragment-Based Drug Discovery with Structural Novelty Against Triclosan Resistance

Antimalarial drug discovery programs addressing emerging triclosan-resistant P. falciparum strains can utilize CAS 2097909-23-2 as a structurally novel PfENR inhibitor scaffold. The benzothiophene-2-carboxamide core achieves PfENR IC50 values as low as 0.074 μM (5.3-fold more potent than triclosan's 0.39 μM), and the compound's benzothiophene-based architecture is chemically distinct from triclosan's diphenyl ether scaffold, reducing the likelihood of cross-resistance [1]. The tertiary alcohol and thiophene side chain provide additional vectors for fragment growing and structure-based optimization toward lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Chemical Biology Tool Compound for Dissecting NF-κB and COX-2 Crosstalk in Inflammatory Disease Models

Researchers studying the crosstalk between NF-κB-driven inflammatory signaling and prostaglandin synthesis can deploy CAS 2097909-23-2 as a chemical probe that simultaneously engages both pathways. The thiophene-3-yl motif has been validated in SC-514 to attenuate NF-κB-dependent COX-2 expression (IC50 = 8 μM in synovial fibroblasts), while the benzothiophene-2-carboxamide core directly inhibits COX-2 enzymatic activity [1]. This dual mechanistic profile enables dissection of the relative contributions of transcriptional versus enzymatic regulation of prostaglandin levels—experiments that would require two separate tool compounds if using SC-514 plus a COX-2 inhibitor in combination, introducing confounding pharmacokinetic variables.

Medicinal Chemistry Library Diversification with Higher Fsp³ Benzothiophene Building Blocks

Medicinal chemistry groups seeking to increase the three-dimensional character of their compound libraries can procure CAS 2097909-23-2 as an Fsp³-enriched benzothiophene building block (Fsp³ ≈ 0.24–0.29) that contrasts with the flat, fully aromatic benzothiophene-2-carboxamide analogs (Fsp³ = 0.0–0.07) that dominate commercial screening collections [1]. The compound's 5–6 rotatable bonds, tertiary alcohol, and terminal thiophene ring provide diverse synthetic handles for parallel derivatization—including esterification, oxidation, and metal-catalyzed cross-coupling at the thiophene ring—enabling rapid generation of analogs for lead optimization across anti-inflammatory, antimalarial, and kinase-targeted programs.

Quote Request

Request a Quote for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.